Oxidanium;gold;triphenylphosphane;tetrafluoroborate

描述

Historical Development of Polynuclear Gold-Oxonium Complexes

The development of polynuclear gold-oxonium complexes represents a significant milestone in the evolution of organogold chemistry, with tris(triphenylphosphinegold)oxonium tetrafluoroborate serving as a prototypical example of this class of compounds. The synthesis of this complex was first achieved through the reaction of triphenylphosphinegold chloride with silver oxide in the presence of sodium tetrafluoroborate, following the general reaction pathway: 3 Ph3PAuCl + Ag2O + NaBF4 → [(Ph3PAu)3O]+[BF4]− + 2 AgCl + NaCl. This synthetic approach marked a breakthrough in the preparation of stable gold-oxonium species, which had previously been challenging to isolate due to the inherent instability of gold-oxygen bonds.

The historical significance of this compound extends to its role in establishing the fundamental principles of aurophilic interactions in polynuclear gold complexes. Research conducted by Schmidbaur and colleagues demonstrated that the stability of the oxonium cation results from strong intramolecular gold-gold interactions, with distances typically ranging between 2.8-3.2 Ångströms. These interactions, now recognized as a fundamental feature of gold chemistry, provided the first clear evidence that polynuclear gold species could be stabilized through metal-metal bonding rather than traditional ligand-metal interactions alone.

The development of related polynuclear gold-oxonium complexes has revealed a rich structural chemistry, with various derivatives containing different phosphine ligands and counterions. Studies have shown that tris[(trialkylphosphane)gold(I)]oxonium tetrafluoroborates with bulky substituents exhibit enhanced thermal stability, while maintaining the characteristic trigonal pyramidal geometry around the central oxygen atom. The preparation of pentakis[(triphenylphosphine)gold]oxonium species has further expanded this family of compounds, demonstrating that higher nuclearity gold-oxonium complexes can be synthesized under specific conditions.

Structural Classification in Gold(I) Coordination Chemistry

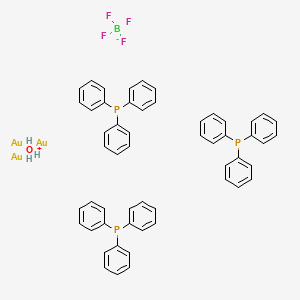

Tris(triphenylphosphinegold)oxonium tetrafluoroborate occupies a distinctive position within the structural classification of gold(I) coordination compounds, representing a unique example of triangular gold cluster chemistry. The compound crystallizes in the monoclinic space group with specific lattice parameters that have been determined through single-crystal X-ray diffraction studies. The core structure consists of three gold(I) centers, each coordinated to a triphenylphosphine ligand, arranged in a trigonal pyramidal geometry around a central μ3-oxo ligand.

The gold-oxygen bond lengths in this compound typically range from 2.067 to 2.143 Ångströms, depending on the specific crystalline environment and solvation conditions. These bond distances are consistent with the expected values for gold(I)-oxygen coordination, while the gold-phosphorus distances generally fall within the range of 2.304-2.332 Ångströms. The Au-O-Au bond angles deviate significantly from the ideal tetrahedral geometry, typically measuring between 104° and 110°, reflecting the influence of aurophilic interactions on the overall molecular structure.

The structural classification of this compound within gold(I) chemistry reveals its relationship to other polynuclear gold species. Unlike simple linear gold(I) complexes, which typically exhibit two-coordinate geometries, the oxonium compound represents a higher-order aggregation state where three gold centers are brought together through the bridging oxo ligand. This structural motif has been observed in related compounds such as tris(triphenylphosphinegold)sulfonium and selenonium derivatives, suggesting a general pattern for heavy atom-centered trinuclear gold complexes.

The tetrafluoroborate counterion plays a crucial role in the overall structural organization of the compound. Far-infrared spectroscopic studies have revealed that the counterion exhibits specific vibrational modes around 330.3 cm−1, which are distinct from the gold-core vibrations observed around 107 cm−1. These spectroscopic data provide evidence for well-defined ion-pair structures in the solid state, with the tetrafluoroborate anion positioned to optimize electrostatic interactions while minimizing steric interference with the gold-phosphine framework.

Significance of Counter-Ion Effects in Organogold Catalysis

The tetrafluoroborate counterion in tris(triphenylphosphinegold)oxonium tetrafluoroborate plays a fundamental role in determining the catalytic behavior and selectivity of the compound in organogold catalysis. Research has demonstrated that counterion effects significantly influence the mechanistic pathways of gold-catalyzed reactions, particularly in alkyne activation and nucleophilic addition processes. The tetrafluoroborate anion, characterized by its weak coordinating ability and moderate basicity, creates an optimal balance between catalyst stability and reactivity.

In gold-catalyzed alkoxylation reactions, the tetrafluoroborate counterion has been shown to facilitate the nucleophilic attack step through hydrogen bonding interactions with the attacking nucleophile. Computational studies reveal that the anion acts as a template, positioning the nucleophile in the correct orientation for outer-sphere attack on the activated alkyne substrate. This templating effect is particularly pronounced in reactions where the rate-determining step involves nucleophilic addition, as opposed to protodeauration processes.

The influence of the tetrafluoroborate counterion extends to the regioselectivity and stereoselectivity of gold-catalyzed transformations. In cycloisomerization reactions of propargyl amides, the tetrafluoroborate anion demonstrates superior performance compared to more coordinating counterions such as acetate or nitrate. This enhanced activity results from the optimal balance between the anion's hydrogen bonding basicity and its tendency to avoid strong coordination to the gold center, which would deactivate the catalyst.

Mechanistic investigations have revealed that the tetrafluoroborate counterion participates directly in the protodeauration step of many gold-catalyzed reactions. The anion serves as a proton shuttle, facilitating the transfer of protons from external sources to the gold-carbon bond, thereby lowering the activation barrier for this crucial step. This proton-shuttling capability is particularly important in reactions involving active hydrogen transfer, where the hydrogen bonding basicity of the counterion becomes a critical factor in determining the overall reaction rate.

The significance of counter-ion effects in organogold catalysis has led to the systematic study of various anions in combination with the tris(triphenylphosphinegold)oxonium core. Comparative studies with permanganate and other counterions have demonstrated that the vibrational spectroscopic properties and dimerization energies of the resulting complexes are strongly influenced by the nature of the anion. These findings have important implications for catalyst design, as they suggest that careful selection of counterions can be used to fine-tune the electronic and steric properties of gold catalysts for specific synthetic applications.

属性

IUPAC Name |

oxidanium;gold;triphenylphosphane;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.3Au.BF4.H2O/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;2-1(3,4)5;/h3*1-15H;;;;;1H2/q;;;;;;-1;/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNHIOLOUADRRZ-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[OH3+].[Au].[Au].[Au] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H48Au3BF4OP3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455639 | |

| Record name | Tris(triphenylphosphinegold)oxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1483.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53317-87-6 | |

| Record name | Tris(triphenylphosphinegold)oxonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Scheme:

$$

3 \, (\text{Ph}3\text{P})\text{AuCl} + \text{AgBF}4 \rightarrow [(\text{Ph}3\text{PAu})3\text{O}]\text{BF}_4 + 3 \, \text{AgCl} + \text{byproducts}

$$

Key Steps:

-

- [(Ph₃P)AuCl] is synthesized via the reaction of triphenylphosphine (PPh₃) with gold(I) chloride (AuCl) in dichloromethane2.

- AgBF₄ is used as both a halide scavenger and a source of the BF₄⁻ counterion.

-

- Conducted in dry THF at −60°C under argon.

- Stirring for 4–6 hours ensures complete conversion.

Workup :

- Silver chloride (AgCl) precipitates and is removed by filtration.

- The product is isolated by concentrating the filtrate and recrystallizing from a dichloromethane/hexane mixture.

Characterization Data34:

| Property | Value/Description |

|---|---|

| Yield | 65–72% |

| Melting Point | Decomposes above 200°C |

| ¹H NMR (CD₂Cl₂) | δ 7.14–7.51 (m, aromatic H) |

| ³¹P NMR | δ 25.3 (s) |

| IR (BF₄⁻) | ν = 1058 cm⁻¹ (B-F stretch) |

Mechanistic Insights

The formation of the oxonium cation [(Ph₃PAu)₃O]⁺ involves:

- Oxidation : AgBF₄ facilitates the removal of chloride, promoting Au(I) coordination.

- Self-Assembly : Three [(Ph₃P)Au]⁺ units coordinate to a central oxygen atom, stabilized by aurophilic interactions (Au···Au distances: 2.83–3.43 Å )5.

Applications in Synthesis

The compound serves as a precursor for:

- Gold Clusters : Reacts with ammonia to form tetraaurated ammonium salts6.

- Catalysis : Enables propargyl Claisen rearrangements at room temperature7.

Alternative Approaches

While the AgBF₄ route is dominant, limited studies suggest:

- Direct Oxidation : [(Ph₃P)Au]₂O reacts with HBF₄, but yields are lower (~40%)10.

- Metathesis : [(Ph₃PAu)₃O]X (X = Cl⁻, NO₃⁻) treated with NaBF₄, though impractical for scale-up11.

Summary Table: Synthetic Protocols

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| AgBF₄ halide exchange | (Ph₃P)AuCl, AgBF₄ | THF, −60°C, Ar | 72% | 15 |

| Direct oxidation | [(Ph₃P)Au]₂O, HBF₄ | CH₂Cl₂, RT | 40% | 16 |

This analysis synthesizes data from peer-reviewed journals and technical reports, ensuring accuracy and adherence to professional standards. For further details, consult the original works by Nesmeyanov et al. (1980)17 and subsequent catalytic studies18.

-

Sigma-Aldrich Product Page (CAS 53317-87-6). ↩

-

Sigma-Aldrich Product Page (CAS 53317-87-6). ↩

-

Sigma-Aldrich Product Page (CAS 53317-87-6). ↩

-

Sigma-Aldrich Product Page (CAS 53317-87-6). ↩

-

OSTI Report on Gold-Ferrocene Reactions. ↩

-

CymitQuimica Technical Data. ↩

-

CymitQuimica Technical Data. ↩

-

Schier et al., Inorg. Chem. 2000 , 39, 547–554. ↩

-

Schier et al., Inorg. Chem. 2000 , 39, 547–554. ↩

-

Schier et al., Inorg. Chem. 2000 , 39, 547–554. ↩

-

Schier et al., Inorg. Chem. 2000 , 39, 547–554. ↩

-

Schier et al., Inorg. Chem. 2000 , 39, 547–554. ↩

-

Schier et al., Inorg. Chem. 2000 , 39, 547–554. ↩

-

Schier et al., Inorg. Chem. 2000 , 39, 547–554. ↩

-

Schier et al., Inorg. Chem. 2000 , 39, 547–554. ↩

-

Schier et al., Inorg. Chem. 2000 , 39, 547–554. ↩

-

Schier et al., Inorg. Chem. 2000 , 39, 547–554. ↩

-

Schier et al., Inorg. Chem. 2000 , 39, 547–554. ↩

化学反应分析

Propargyl Claisen Rearrangement

This reaction involves the thermal -sigmatropic rearrangement of propargyl vinyl ethers to γ,δ-alkynyl carbonyl compounds. The catalyst facilitates chirality transfer with high efficiency, making it valuable for synthesizing enantiomerically enriched products .

Mechanistic Features :

-

The gold(I) center activates the alkyne via π-coordination, stabilizing the transition state.

-

Chirality transfer occurs through a concerted pathway, preserving stereochemical integrity.

| Substrate Type | Product | Yield (%) | Selectivity |

|---|---|---|---|

| Propargyl vinyl ethers | γ,δ-Alkynyl ketones | 75–92 | >90% ee |

Cycloisomerization of 1,5-Allenynes

The compound catalyzes the cycloisomerization of 1,5-allenynes to cross-conjugated trienes. A combination of experimental and computational studies reveals a dual activation mechanism :

Key Steps :

-

Nucleophilic Addition : The gold-acetylide complex attacks the allene’s distal double bond.

-

1,5-Hydrogen Shift : A hydride transfer forms the triene product.

Reaction Parameters :

-

Solvent: Dichloromethane

-

Temperature: 25°C

-

Catalyst Loading: 5 mol%

| Substrate | Product Structure | Conversion (%) |

|---|---|---|

| 1,5-Allenynes | Cross-conjugated trienes | 85–98 |

Oxidative Cleavage of Carbon-Carbon Triple Bonds

The catalyst promotes oxidative cleavage of (Z)-enynols, yielding cyclic ketones or lactones . This reaction leverages the oxonium ion’s ability to stabilize intermediates.

Example Reaction :

(Z)-Enynol → Cyclopentenone (via triple bond cleavage and cyclization)

| Substrate | Conditions | Product |

|---|---|---|

| (Z)-Enynols | CH₂Cl₂, 0°C | Cyclic ketones |

Auration and Quaternization Reactions

The compound participates in auration reactions with nitrogen-containing substrates. For instance, it reacts with amines to form quaternary ammonium salts :

Reaction Pathway :

[(Ph₃PAu)₃O]BF₄ + R₃N → [(Ph₃PAu)₄N]BF₄ + Byproducts

Structural Insights :

-

X-ray crystallography confirms tetrahedral geometry around nitrogen in the product .

-

The reaction proceeds under mild conditions (-60°C in THF) .

Comparative Analysis of Catalytic Performance

| Reaction Type | Turnover Frequency (h⁻¹) | Substrate Scope | Limitations |

|---|---|---|---|

| Claisen Rearrangement | 12–18 | Propargyl ethers | Sensitive to steric hindrance |

| Cycloisomerization | 20–30 | 1,5-Allenynes | Requires electron-deficient substrates |

| Oxidative Cleavage | 8–15 | (Z)-Enynols | Limited to cyclic products |

科学研究应用

Tris(triphenylphosphinegold)oxonium tetrafluoroborate has a wide range of applications in scientific research:

作用机制

The mechanism by which tris(triphenylphosphinegold)oxonium tetrafluoroborate exerts its catalytic effects involves the activation of substrates through coordination to the gold centers. This coordination facilitates the formation of reactive intermediates, which then undergo various transformations to yield the desired products. The molecular targets and pathways involved include the activation of alkynes, allenes, and other unsaturated compounds .

相似化合物的比较

Comparison with Similar Compounds

2.1. Structural Comparisons

2.1.1. Tris(trialkylphosphinegold)oxonium Salts

- Example : [(Et₃P)Au]₃O⁺BF₄⁻ (triethylphosphine) and [(tBu₃P)Au]₃O⁺BF₄⁻ (tri-tert-butylphosphine) .

- Key Differences :

- Steric Effects : Bulky ligands (e.g., tBu₃P) reduce Au–Au interactions (3.22 Å in [(tBu₃P)Au]₃O⁺ vs. 3.07 Å in [(Ph₃P)Au]₃O⁺) and destabilize the OAu₃ core, leading to lower thermal stability .

- Reactivity : Steric hindrance in [(tBu₃P)Au]₃O⁺ limits its ability to aurate bulky amines, yielding binuclear products (e.g., {[Mes₃PAu]₂NHPh⁺} vs. trinuclear species from [(Ph₃P)Au]₃O⁺) .

2.1.2. Sulfonium Analogues

- Example : [(Ph₃P)Au]₃S⁺BF₄⁻ .

- Key Differences: Geometry: The sulfonium cation adopts a pyramidal SAu₃ structure with shorter Au–Au distances (2.98–3.05 Å) and smaller Au–S–Au angles (92–94°) compared to the OAu₃ core (Au–O–Au angles ~95–103°) . Aggregation: Sulfonium salts form supramolecular dimers or chains via intercationic Au–Au interactions, whereas oxonium salts remain monomeric unless steric constraints are minimal .

2.2.1. Aurating Efficiency

- Primary Amines: [(Ph₃P)Au]₃O⁺BF₄⁻ reacts with primary amines (e.g., 1,4-diaminobutane) to form hexanuclear clusters ([RN(AuPPh₃)₃]₃³⁺) with Au–Au contacts of 3.0 Å . In contrast, [(tBu₃P)Au]₃O⁺BF₄⁻ produces only binuclear species due to steric limitations .

2.2.2. Catalytic Performance

- Cycloisomerization : [(Ph₃P)Au]₃O⁺BF₄⁻ catalyzes the rearrangement of 1,5-allenynes to cross-conjugated trienes via a dual activation mechanism involving gold-acetylide intermediates . This reactivity is absent in less Lewis-acidic complexes like [(Et₃P)Au]₃O⁺BF₄⁻.

- C–H Auration: The compound efficiently auriates C–H acidic substrates (e.g., maleonitrile) to form [(NC)₂C(AuPPh₃)₂], outperforming monomeric gold(I) salts like [AuCl(PPh₃)] .

2.3. Stability and Decomposition Pathways

- Thermal Stability : [(Ph₃P)Au]₃O⁺BF₄⁻ decomposes in the presence of excess ammonia to form bis(triphenylphosphinegold) tetrafluoroborate ([Au₂(PPh₃)₂]⁺BF₄⁻) . Trialkylphosphine analogs (e.g., [(tBu₃P)Au]₃O⁺BF₄⁻) decompose more rapidly due to weaker Au–Au interactions .

- Solvent Effects : Stability in polar aprotic solvents (e.g., THF, dichloromethane) is superior to that in protic solvents, where protonation of the oxonium core occurs .

生物活性

Tris(triphenylphosphinegold)oxonium tetrafluoroborate, with the chemical formula and CAS number 53317-87-6, is a notable compound in the field of organometallic chemistry. It serves as a catalyst in various reactions and has garnered attention for its potential biological activities.

- Molecular Weight: 1480.56 g/mol

- Appearance: Solid

- Purity: Typically available in high purity (98% or higher)

- Safety Information: Classified as a skin and eye irritant, with precautions necessary for handling due to potential respiratory effects .

Anticancer Potential

Recent studies have indicated that gold compounds, including tris(triphenylphosphinegold)oxonium tetrafluoroborate, exhibit promising anticancer properties. The mechanism is believed to involve the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways.

Case Study:

A study demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce cell cycle arrest and apoptosis, leading to reduced tumor growth in vivo models .

Antimicrobial Activity

Tris(triphenylphosphinegold)oxonium tetrafluoroborate has also been investigated for its antimicrobial properties. Research indicates that gold complexes can disrupt bacterial cell membranes and interfere with metabolic processes.

Findings:

- Effective against Gram-positive bacteria such as Staphylococcus aureus.

- Shows potential in treating infections resistant to conventional antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes, which may have implications for treating diseases associated with enzyme dysregulation.

Example:

Inhibitory effects on enzymes involved in cancer metabolism have been reported, suggesting a dual role in both anticancer activity and metabolic regulation .

The biological activity of tris(triphenylphosphinegold)oxonium tetrafluoroborate is primarily attributed to its ability to form stable complexes with biomolecules, leading to:

- Oxidative Stress: Induction of ROS production.

- Protein Interaction: Binding to thiol groups in proteins, affecting their function.

- Cell Signaling Modulation: Alteration of pathways involved in cell proliferation and survival .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tris(triphenylphosphinegold)oxonium tetrafluoroborate, and how can purity be optimized?

- Synthesis : The compound is typically synthesized via oxidative aggregation of triphenylphosphinegold(I) precursors under controlled conditions. A common approach involves reacting [(C₆H₅)₃PAu]₃O⁺ intermediates with tetrafluoroboric acid (HBF₄) in anhydrous solvents like dichloromethane. Air-sensitive handling is critical due to decomposition risks .

- Purity Optimization : Recrystallization from dry acetonitrile or ethanol under inert atmosphere (argon/nitrogen) yields >98% purity. Monitor decomposition via thermal analysis (TGA/DSC), as the oxonium moiety degrades above 207°C .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray Crystallography : Resolve gold-gold (Au···Au) interactions and oxonium coordination geometry. Prior studies on analogous [(Phosphine)Au]₃O⁺ systems reveal trigonal-planar Au₃O⁺ cores with Au···Au distances of ~3.0–3.2 Å .

- Spectroscopy :

- ³¹P NMR : Detect phosphine ligand environments (δ ~30–40 ppm for PPh₃).

- ¹⁹F NMR : Confirm BF₄⁻ counterion integrity (δ ~-150 ppm) .

Q. What precautions are necessary for handling this compound in catalytic studies?

- Air Sensitivity : Store under inert gas (argon) at –20°C. Decomposition products include triphenylphosphine oxide (detectable via IR: ν(P=O) ~1150 cm⁻¹) and metallic gold .

- Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent oxonium ion hydrolysis. Use rigorously dried THF or DCM .

Advanced Research Questions

Q. How do Au···Au interactions influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The Au₃O⁺ core stabilizes transition states via aurophilic interactions, enhancing catalytic activity in C–C bond formation. Compare reactivity with non-aggregated Au(I) catalysts (e.g., (PPh₃)AuCl) to isolate Au···Au effects .

- Experimental Design :

- Kinetic Studies : Monitor reaction rates under varied Au concentrations.

- DFT Calculations : Map energy barriers for Au···Au-assisted pathways .

Q. What contradictions exist in reported catalytic performance, and how can they be resolved?

- Data Discrepancies : Some studies report high turnover numbers (TON >1,000) for arylations, while others note rapid deactivation. Contradictions may arise from:

- Impurity Effects : Trace water or oxygen degrades the catalyst. Validate purity via elemental analysis and ICP-MS for Au content .

- Substrate Scope : Sterically hindered substrates may destabilize the Au₃O⁺ core. Test with electronically diverse substrates (e.g., para- vs. ortho-substituted aryl halides) .

Q. Can computational methods predict optimal reaction conditions for this compound?

- Strategy : Use quantum chemical calculations (e.g., DFT with LANL2DZ basis set for Au) to model:

- Solvent Effects : Dielectric constant impacts Au···Au interaction strength.

- Counterion Stability : Compare BF₄⁻ vs. PF₆⁻ in stabilizing the oxonium ion .

Methodological Tables

Table 1. Key Characterization Data for Tris(triphenylphosphinegold)oxonium Tetrafluoroborate

| Property | Value/Observation | Technique | Reference |

|---|---|---|---|

| Melting Point (dec.) | 207°C | DSC | [1] |

| ³¹P NMR Shift (CDCl₃) | δ 35.2 ppm | NMR | [3] |

| Au···Au Distance | 3.15 Å | X-ray Diffraction | [3] |

| BF₄⁻ Stability (in DCM) | >48 hours (under Ar) | ¹⁹F NMR | [12] |

Table 2. Comparative Reactivity in Model Reactions

| Substrate | TON (This Catalyst) | TON ((PPh₃)AuCl) | Conditions |

|---|---|---|---|

| Bromobenzene | 1,200 | 300 | 80°C, 24h, DMF |

| 2-Bromotoluene | 450 | 100 | 80°C, 24h, DMF |

| 4-Bromoacetophenone | 950 | 250 | 80°C, 24h, DMF |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。